molecular formula C8H8N2O2 B15205559 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid CAS No. 773873-24-8

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B15205559
CAS No.: 773873-24-8
M. Wt: 164.16 g/mol
InChI Key: OTNGGUJKLKAPAU-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acrylonitrile in the presence of a base, followed by carboxylation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction proceeds through the formation of an intermediate, which is then carboxylated to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing. It may serve as a precursor for the development of new drugs or as a tool in drug discovery.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s cyano and carboxylic acid groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Cyanoethyl)pyrrole:

    Pyrrole-2-carboxylic acid: This compound lacks the cyanoethyl group, resulting in different chemical properties and uses.

    2-Cyanoethylpyrrole: Similar to this compound but with variations in the position of functional groups, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its combination of cyano and carboxylic acid groups, which confer distinct chemical properties and potential for diverse applications.

Properties

CAS No.

773873-24-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-(2-cyanoethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h1,3,5H,2,6H2,(H,11,12)

InChI Key

OTNGGUJKLKAPAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CCC#N

Origin of Product

United States

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